molecular formula C7H16N2O B13174506 6-Amino-4-methylhexanamide

6-Amino-4-methylhexanamide

Cat. No.: B13174506
M. Wt: 144.21 g/mol
InChI Key: SDATWFWUJDZVAF-UHFFFAOYSA-N
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Description

6-Amino-4-methylhexanamide is an organic compound with the molecular formula C7H16N2O It is a derivative of hexanamide, featuring an amino group at the 6th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methylhexanamide typically involves the reaction of 4-methylhexanoic acid with ammonia or an amine under specific conditions. The process may include steps such as esterification, followed by amidation. For instance, the esterification of 4-methylhexanoic acid with methanol can produce methyl 4-methylhexanoate, which can then be reacted with ammonia to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

6-Amino-4-methylhexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-4-methylhexanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in nucleophilic substitution reactions, modifying the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-N-methylhexanamide: Similar in structure but with a methyl group on the nitrogen atom.

    4-Methylhexanamide: Lacks the amino group at the 6th position.

    Hexanamide: The parent compound without the methyl and amino substitutions.

Uniqueness

6-Amino-4-methylhexanamide is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This dual substitution allows for specific interactions and reactions that are not possible with simpler analogs .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

6-amino-4-methylhexanamide

InChI

InChI=1S/C7H16N2O/c1-6(4-5-8)2-3-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10)

InChI Key

SDATWFWUJDZVAF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)N)CCN

Origin of Product

United States

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